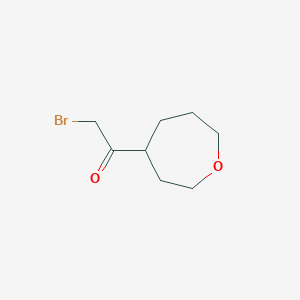
2-Bromo-1-(oxepan-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(oxepan-4-yl)ethan-1-one is a chemical compound with the molecular formula C8H13BrO2 and a molecular weight of 221.0916 g/mol . It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to an oxepane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(oxepan-4-yl)ethan-1-one typically involves the bromination of 1-(oxepan-4-yl)ethan-1-one. This can be achieved through the reaction of 1-(oxepan-4-yl)ethan-1-one with bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via electrophilic addition, where the bromine molecule adds across the carbon-carbon double bond of the ethanone group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(oxepan-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous solvents like tetrahydrofuran (THF) or ether under inert atmosphere conditions.
Oxidation: Performed in aqueous or organic solvents with the addition of the oxidizing agent at controlled temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(oxepan-4-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(oxepan-4-yl)ethanoic acid or other oxidized products.
Applications De Recherche Scientifique
2-Bromo-1-(oxepan-4-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(oxepan-4-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The bromine atom in the compound can act as an electrophile, facilitating nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids. Additionally, the oxepane ring and ethanone moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Bromo-1-(oxepan-4-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Bromo-1-(oxetan-3-yl)ethan-1-one: Similar structure but with an oxetane ring instead of an oxepane ring.
2-Bromo-1-(pyridin-4-yl)ethan-1-one: Contains a pyridine ring instead of an oxepane ring.
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Features a methoxyphenyl group instead of an oxepane ring.
The uniqueness of this compound lies in its oxepane ring, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H13BrO2 |
|---|---|
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
2-bromo-1-(oxepan-4-yl)ethanone |
InChI |
InChI=1S/C8H13BrO2/c9-6-8(10)7-2-1-4-11-5-3-7/h7H,1-6H2 |
Clé InChI |
ALLXDDJQQRDRMK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCOC1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)
![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)


![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)



![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)


![benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate](/img/structure/B13901402.png)

